molecular formula C8H14ClNO B079546 1-(Chloroacetyl)azepane CAS No. 52227-33-5

1-(Chloroacetyl)azepane

Cat. No. B079546
CAS RN: 52227-33-5
M. Wt: 175.65 g/mol
InChI Key: OUYNYRUBFQVLEE-UHFFFAOYSA-N
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Description

“1-(Chloroacetyl)azepane” is an organic compound with the linear formula C8H14ClNO . It is also known as 1-(azepan-1-yl)-2-chloroethan-1-one . This compound is widely used in organic synthesis .


Synthesis Analysis

The synthesis of non-fused N-aryl azepane derivatives, which includes “1-(Chloroacetyl)azepane”, has been described in the literature . These reactions are catalyzed by Pd/LA and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . Another method involves multicomponent heterocyclization of amines with electron-deficient acetylenes and 1,4-dinucleophilic reagents .


Molecular Structure Analysis

The molecular structure of “1-(Chloroacetyl)azepane” is represented by the linear formula C8H14ClNO . The average mass of this compound is 175.656 Da .

Future Directions

While specific future directions for “1-(Chloroacetyl)azepane” are not mentioned in the available resources, it is noted that N-containing seven-membered heterocycles, which includes “1-(Chloroacetyl)azepane”, still have much scope for researchers .

properties

IUPAC Name

1-(azepan-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-7-8(11)10-5-3-1-2-4-6-10/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYNYRUBFQVLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389773
Record name 1-(Chloroacetyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloroacetyl)azepane

CAS RN

52227-33-5
Record name 1-(Chloroacetyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(azepan-1-yl)-2-chloroethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of hexamethyleneimine (2.9 ml) in tetrahydrofuran (25 ml) was added triethylamine (3.5 ml). Chloroacetyl chloride (2.0 ml) was added thereto on an ice bath followed by stirring for 1.5 hours while warming to room temperature. An aqueous solution of 10% citric acid was added thereto, the solution was extracted with ethyl acetate, then sequentially washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, then the solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (3.5 g).
[Compound]
Name
hexamethyleneimine
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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